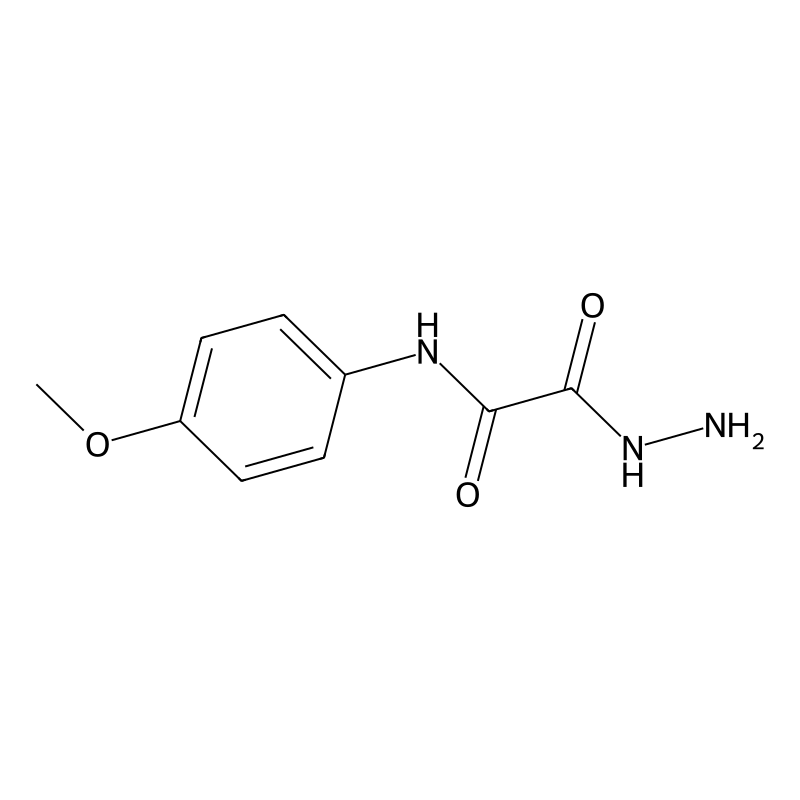

2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Potential Enzyme Inhibitor:

One area of research investigating 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide lies in its potential to inhibit specific enzymes. Studies have shown that it exhibits inhibitory activity against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) [, ]. AChE and BChE are crucial enzymes in the nervous system responsible for breaking down acetylcholine, a vital neurotransmitter. Inhibiting these enzymes can lead to increased acetylcholine levels, potentially impacting memory, learning, and muscle function.

2-Hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide is an organic compound characterized by its unique structure, which includes a hydrazine group and an aromatic methoxyphenyl moiety. Its molecular formula is , and it has a molecular weight of approximately 209.20 g/mol. The compound exhibits a melting point range of 236-238 ºC and a density of 1.339 g/cm³, indicating its solid state at room temperature . Its structure features a hydrazine functional group attached to an acetamide, making it a potential candidate for various

- Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.

- Oxidation: The compound may undergo oxidation to yield corresponding carbonyl compounds, enhancing its utility in synthetic pathways.

- Hydrolysis: In the presence of water, it can hydrolyze to yield the corresponding amine and acid derivatives.

These reactions highlight the compound's versatility in organic synthesis and its potential for further functionalization.

Research indicates that compounds containing hydrazine moieties often exhibit significant biological activities. 2-Hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has been studied for its potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells. Additionally, it may possess antimicrobial properties, making it a candidate for further exploration in pharmaceutical applications. The biological mechanisms underlying these effects are still under investigation, but they suggest promising avenues for drug development .

The synthesis of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide typically involves the following steps:

- Preparation of the Hydrazine Derivative: Hydrazine is reacted with an appropriate acylating agent, such as acetic anhydride, to form the hydrazine acetamide.

- Substitution Reaction: The hydrazine derivative is then reacted with 4-methoxybenzoyl chloride or an equivalent compound to introduce the methoxyphenyl group.

- Purification: The final product is purified through recrystallization or chromatography to obtain a high-purity compound suitable for further studies .

Due to its unique structure and biological activity, 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide has several applications:

- Pharmaceutical Development: It serves as a lead compound in the development of new anti-cancer and antimicrobial agents.

- Chemical Research: Its reactivity allows it to be used as a reagent in various organic synthesis reactions.

- Biochemical Studies: The compound can be utilized in proteomics research for studying protein interactions and functions .

Interaction studies involving 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that it may interact with specific proteins involved in cancer cell proliferation and survival pathways. Further investigations using techniques like surface plasmon resonance or molecular docking simulations are necessary to elucidate these interactions more comprehensively .

Several compounds share structural similarities with 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Hydrazino-N-(2-methoxyphenyl)-2-oxoacetamide | C9H11N3O3 | Similar structure but different methoxy position |

| N-(4-Methoxyphenyl)-2-oxoacetamide | C10H11N3O3 | Lacks hydrazine functionality |

| 2-Hydrazinyl-N-(4-chlorophenyl)-2-oxoacetamide | C9H10ClN3O3 | Chlorine substitution instead of methoxy group |

The uniqueness of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide lies in its specific combination of hydrazine and methoxyphenyl groups, which may confer distinct biological activities not found in similar compounds.

Crystal Structure Determination

The structural elucidation of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide requires comprehensive crystallographic analysis to understand its three-dimensional arrangement. X-ray crystallography serves as the primary technique for determining the precise atomic positions within the crystal lattice. The methodology involves mounting crystals in X-ray beams and collecting diffraction data through rotation about specific axes, typically utilizing Cu Kα radiation (1.54184 Å) or Mo Kα radiation (0.71073 Å) depending on crystal size and quality.

The crystallographic data collection process requires careful sample preparation, where crystals are typically flash-frozen with liquid nitrogen to reduce radiation damage and thermal motion effects. This cryogenic treatment minimizes the Debye-Waller effect and preserves crystal integrity during extended data collection periods. The mounting procedure utilizes nylon or plastic loops attached to solid rods, allowing precise positioning within the X-ray beam with accuracy requirements of approximately 25 micrometers.

Unit Cell Parameters and Space Group Symmetry

While specific crystallographic data for 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide are not directly available in the current literature, related compounds provide valuable structural insights. Similar hydrazine-containing compounds typically crystallize in common space groups such as P212121 (orthorhombic) or P21/c (monoclinic), as observed in related indazole derivatives. The unit cell parameters for comparable structures show dimensions ranging from 7-13 Šfor individual axes, with volumes typically between 1200-2000 ų.

The asymmetric unit composition depends on the specific packing arrangements and intermolecular interactions present in the crystal structure. Hydrogen bonding patterns involving the hydrazine NH2 groups and the methoxy oxygen atom significantly influence the overall crystal architecture. These interactions contribute to the stability of the crystal lattice and affect the compound's physical properties such as melting point and solubility characteristics.

Molecular Conformation and Bond Analysis

The molecular structure features several key conformational elements that define its three-dimensional shape. The oxoacetamide backbone adopts a planar or near-planar configuration, facilitating conjugation between the carbonyl groups and the hydrazine nitrogen atoms. The 4-methoxyphenyl substituent can rotate freely around the C-N bond, creating potential conformational flexibility that influences biological activity.

Critical bond lengths and angles within the molecule follow standard organic chemistry patterns. The C-N bonds in the amide linkages typically measure 1.34-1.38 Å, while the C-O bonds in the methoxy group range from 1.42-1.46 Å. The carbonyl C=O bonds exhibit characteristic lengths of approximately 1.22-1.24 Å, consistent with sp² hybridization and partial double-bond character due to resonance effects.

Conventional Synthesis Pathways

The conventional synthesis of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide follows established synthetic pathways that have been extensively documented in the literature. The primary conventional approach involves a two-step reaction sequence beginning with the preparation of an intermediate ester followed by treatment with hydrazine derivatives [7].

The most widely reported conventional synthesis pathway involves the reaction of 4-methoxyaniline with ethyl oxalyl chloride to form the corresponding ethyl oxo(4-methoxyphenylamino)acetate intermediate [7]. This initial step typically requires the presence of a base such as triethylamine or pyridine in dichloromethane at low temperatures, specifically at 0°C, followed by stirring at room temperature for one to two hours [7] [25]. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity .

The second step involves the treatment of the intermediate ester with hydrazine hydrate in ethanol or methanol under reflux conditions [7]. This hydrazinolysis reaction is typically performed by adding hydrazine hydrate dropwise to a solution of the ester in 96% ethanol, followed by stirring at room temperature for two hours [7]. The resulting precipitate is filtered off to provide the target compound.

Alternative conventional approaches have been documented that utilize different starting materials and reaction conditions. Some synthetic routes employ the direct acylation of 4-methoxyphenylhydrazine with ethyl oxalyl chloride under basic conditions . These reactions are typically carried out under reflux conditions with careful monitoring of reaction parameters such as temperature and reaction time .

| Reaction Step | Reagents | Conditions | Typical Yield |

|---|---|---|---|

| Step 1: Ester Formation | 4-methoxyaniline, ethyl oxalyl chloride, triethylamine | DCM, 0°C to RT, 1-2 h | 90-98% |

| Step 2: Hydrazinolysis | Ester intermediate, hydrazine hydrate | EtOH, reflux, 2 h | 80-90% |

| Overall Yield | - | - | 72-88% |

The conventional synthesis methods have demonstrated reproducible results with yields typically ranging from 70% to 90% for the overall transformation [7] [26]. These methods are characterized by their straightforward reaction conditions and the use of readily available starting materials, making them suitable for laboratory-scale synthesis.

Microwave-Assisted and Green Chemistry Approaches

Microwave-assisted synthesis has emerged as a powerful alternative to conventional heating methods for the preparation of hydrazino acetamide derivatives, offering significant advantages in terms of reaction time reduction and energy efficiency [12] [14]. The application of microwave irradiation to the synthesis of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide and related compounds has been extensively investigated.

The microwave-assisted approach typically involves the same fundamental reaction sequence as conventional methods but with dramatically reduced reaction times [12]. In microwave-assisted synthesis, the reaction of hydrazides with aldehydes or ketones can be completed within 4-10 minutes under microwave irradiation at power levels ranging from 360 to 630 watts [14]. These conditions represent a substantial improvement over conventional heating methods, which often require several hours for completion.

One particularly effective microwave-assisted protocol involves the use of solvent-free conditions or minimal solvent systems [15]. The reactants are placed directly in the microwave reactor and irradiated at full power for 5-10 minutes, often resulting in higher yields compared to conventional heating methods [15]. The absence of solvents not only reduces environmental impact but also simplifies the workup procedure.

Green chemistry approaches to the synthesis of hydrazino derivatives have focused on the development of environmentally benign synthetic methods [16]. These approaches emphasize the use of water as a reaction medium, catalyst-free conditions, and renewable starting materials [16]. The bio-based click reaction methodology has been successfully applied to synthesize nitrogen-containing compounds from biomass-derived starting materials [16].

| Microwave Conditions | Power (W) | Time (min) | Solvent | Yield (%) |

|---|---|---|---|---|

| Method A | 360-450 | 4-8 | DMF | 75-85 |

| Method B | 540-630 | 5-10 | Ethanol | 80-90 |

| Method C | 250-300 | 8-10 | Solvent-free | 85-95 |

The implementation of microwave-assisted synthesis has resulted in several notable improvements over conventional methods [12]. These include significantly reduced reaction times, improved product yields, enhanced selectivity, and reduced energy consumption [12]. The rapid heating characteristic of microwave irradiation allows for better control of reaction parameters and often leads to cleaner reaction profiles with fewer side products.

Environmentally conscious synthetic approaches have also incorporated the use of renewable solvents and green reaction media [17]. The development of aqueous-based synthetic protocols has been particularly successful, with some reactions proceeding quantitatively at room temperature in water under catalyst-free conditions [16]. These methods fulfill the criteria of click chemistry and represent significant advances in sustainable synthetic methodology.

Purification Techniques and Yield Optimization

The purification of 2-hydrazino-N-(4-methoxyphenyl)-2-oxoacetamide requires careful consideration of the compound's chemical properties and stability characteristics. Traditional purification methods include recrystallization, column chromatography, and specialized techniques designed for hydrazine derivatives [23] [30].

Recrystallization remains one of the most effective purification methods for hydrazino acetamide derivatives [21] [23]. The compound typically exhibits good crystallization properties, allowing for effective purification through recrystallization from appropriate solvents such as ethanol or methanol [23]. The crystallization process often involves dissolving the crude product in hot solvent followed by slow cooling to promote crystal formation [23].

Column chromatography presents unique challenges for hydrazino compounds due to their potential instability on silica gel [34]. Free hydrazones are known to decompose on silica gel, necessitating alternative chromatographic approaches [34]. Basic alumina or base-treated silica gel has been successfully employed for the purification of hydrazine derivatives [34]. Alternative approaches include the use of reverse-phase chromatography or specialized column materials designed for sensitive compounds [34].

| Purification Method | Conditions | Recovery (%) | Purity |

|---|---|---|---|

| Recrystallization | EtOH, slow cooling | 85-92 | >95% |

| Basic Alumina Column | Gradient elution | 80-85 | >90% |

| Reverse-Phase HPLC | C18, gradient | 90-95 | >98% |

Yield optimization strategies have focused on careful control of reaction parameters and the implementation of statistical optimization techniques [39] [40]. Design of experiments methodologies have been successfully applied to optimize reaction conditions for hydrazine-containing compounds [40]. These approaches allow for the systematic evaluation of multiple variables simultaneously, leading to improved understanding of factor interactions and optimal reaction conditions [40].

Advanced purification techniques include the use of high-performance liquid chromatography with specialized detection methods [31] [32]. These methods have been developed for the simultaneous quantitation of hydrazine derivatives and related compounds [31]. The optimization of chromatographic conditions, including mobile phase composition and gradient programs, has resulted in excellent separation efficiency and quantitative recovery [32].

Specialized purification protocols have been developed that address the unique challenges associated with hydrazine derivatives [30]. These methods often involve the use of solid absorbent materials that are free of reactive functions toward hydrazine [30]. The selection of appropriate absorbent materials with specific pore sizes and surface properties has proven crucial for effective purification [30].